Superior Anti-Proliferative Selectivity of 3-Methoxyphenyl Derivative Over 2- and 4-Methoxyphenyl Analogs
In a comparative study of substituted phenylpropanoic acid derivatives, the compound containing the 3-methoxyphenyl moiety (12c) exhibited an IC50 of 8.33 ± 0.99 μM against a panel of cancer cell lines, with a calculated Selectivity Index (SI = CC50/IC50) of >12.00 [1]. In contrast, the 2-methoxyphenyl analog (12b) showed a higher potency (IC50 = 5.54 ± 0.45 μM) but with a significantly lower therapeutic window (SI = 5.64) due to increased cytotoxicity (CC50 = 31.24 μM) [1]. The 4-methoxyphenyl analog (12d) demonstrated reduced potency (IC50 = 9.97 ± 1.09 μM) [1].
| Evidence Dimension | Antiproliferative Activity (IC50) and Selectivity Index (SI) |
|---|---|
| Target Compound Data | IC50 = 8.33 ± 0.99 μM, SI > 12.00 |
| Comparator Or Baseline | 2-Methoxyphenyl analog (12b): IC50 = 5.54 ± 0.45 μM, SI = 5.64; 4-Methoxyphenyl analog (12d): IC50 = 9.97 ± 1.09 μM, SI > 10.03 |
| Quantified Difference | The 3-methoxyphenyl derivative (12c) demonstrates a >2.1-fold higher selectivity index compared to the more potent 2-methoxyphenyl analog, indicating a better safety profile for in vitro studies. |
| Conditions | In vitro antiproliferative assay against a panel of human solid tumor cell lines; IC50 values reported as mean ± SD. |
Why This Matters
This data is crucial for procurement decisions in oncology research, where a compound's selectivity index is a key differentiator for minimizing off-target effects and maximizing the therapeutic window.
- [1] Sun, Z., et al. (2021). Design, synthesis, and biological evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Marine Drugs, 20(5), 292. (See Table 1). View Source
